4,6-Dichloroindoline hydrochloride

Description

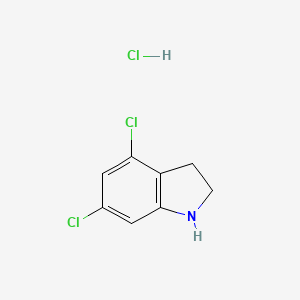

4,6-Dichloroindoline hydrochloride (CAS 1210734-76-1) is a halogenated indoline derivative characterized by chlorine substituents at positions 4 and 6 of the indoline core, with a hydrochloride salt enhancing its solubility in polar solvents. Indolines are partially saturated bicyclic compounds comprising a benzene ring fused to a five-membered nitrogen-containing ring.

Key properties inferred from structural analogs (e.g., 4-Methylindoline hydrochloride, C₉H₁₂ClN, MW 169.65 ) suggest that this compound likely has a molecular formula of C₈H₈Cl₃N (assuming the base indoline structure C₈H₇Cl₂N with HCl addition).

Properties

IUPAC Name |

4,6-dichloro-2,3-dihydro-1H-indole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2N.ClH/c9-5-3-7(10)6-1-2-11-8(6)4-5;/h3-4,11H,1-2H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RREOOKIQVLLQMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C(=CC(=C2)Cl)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70920448 | |

| Record name | 4,6-Dichloro-2,3-dihydro-1H-indole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70920448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

903551-23-5 | |

| Record name | 4,6-Dichloro-2,3-dihydro-1H-indole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70920448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Insights:

Salt Forms: Hydrochloride salts improve aqueous solubility, critical for in vivo applications. For example, prilocaine hydrochloride (C₁₃H₂₁ClN₂O₂), a local anesthetic, leverages its HCl salt for rapid absorption .

Pharmacological Potential: While direct data on this compound are scarce, analogs like donepezil hydrochloride (C₂₄H₃₂ClNO₃), an acetylcholinesterase inhibitor, highlight the therapeutic relevance of indoline derivatives . The dichloro substitution may mimic strategies used in antiviral or anticancer agents, where halogenation enhances target selectivity and metabolic stability .

Synthetic Utility: this compound is listed as a research chemical with 95% purity and high cost (~¥34,398/1g), indicating specialized use in organic synthesis or medicinal chemistry . Comparatively, 4-Cyanoisoindoline derivatives (e.g., tert-butyl 4-cyanoisoindoline-2-carboxylate) are intermediates in kinase inhibitor development, suggesting similar applications for dichloroindolines .

Research and Industrial Relevance

- Drug Development : Indoline scaffolds are prevalent in FDA-approved drugs (e.g., indomethacin). The dichloro motif in this compound could be explored for antimicrobial or CNS-targeted activity, akin to CRF1 receptor antagonists like NBI 27914 hydrochloride (Ki = 1.7 nM) .

- Material Science : Halogenated indolines may serve as precursors for optoelectronic materials, leveraging their aromaticity and electron-deficient cores.

Q & A

Q. How do electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodology : Compare reaction rates of 4,6-dichloro vs. mono-chloro analogs using palladium catalysts. Electrochemical studies (cyclic voltammetry) correlate substituent electron-withdrawing effects with oxidative addition efficiency. Isolate and characterize boronate intermediates to map mechanistic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.